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Compound of Interest

Compound Name: Tomentosin

Cat. No.: B1222141 Get Quote

An In-depth Technical Guide to the Chemical and Biological Properties of Tomentosin

Chemical Structure and Identification
Tomentosin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites

characterized by a 15-carbon skeleton and a lactone ring.[1][2][3] It is primarily isolated from

various plant species, particularly those belonging to the Asteraceae family, such as Inula

viscosa (also known as Dittrichia viscosa).[2][4]

The precise chemical identity of Tomentosin is defined by its systematic IUPAC name:

(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-

cyclohepta[b]furan-2-one.[4][5] Its chemical structure is depicted in the figure below.

Tomentosin is also known by other synonyms, including 6-Deacetoxybritanlin G and

Xanthalongi.[4]
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Identifier Value Reference

Molecular Formula C₁₅H₂₀O₃ [4][5][6]

Molecular Weight 248.32 g/mol [4][5][6]

CAS Number 33649-15-9 [1][4][5][6]

ChEBI ID CHEBI:9631 [5]

PubChem CID 155173 [5]

SMILES
C[C@H]1C[C@@H]2--

INVALID-LINK--C(=C)C(=O)O2
[4][5]

Quantitative Biological Activity Data
Tomentosin has demonstrated significant cytotoxic and anti-proliferative effects across a

range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values,

which represent the concentration of a drug that is required for 50% inhibition in vitro, have

been determined in numerous studies. A summary of these findings is presented below.
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Cell Line Cancer Type
Treatment
Duration

IC₅₀ Value (µM) Reference(s)

HCT 116
Colorectal

Carcinoma
48 hours 13.30 ± 1.20 [1]

HT-29
Colorectal

Carcinoma
48 hours 10.01 ± 1.56 [1]

MG-63 Osteosarcoma 24 hours ~40 [5]

Raji
Burkitt's

Lymphoma
48 hours 42.62 [2]

PANC-1
Pancreatic

Cancer
48 hours 31.11 [3]

MIA PaCa-2
Pancreatic

Cancer
48 hours 33.93 [3]

MOLT-4 Leukemia 24 hours 10 [7]

SiHa Cervical Cancer
96 hours (4

days)
7.10 ± 0.78 [4]

HeLa Cervical Cancer
96 hours (4

days)
5.87 ± 0.36 [4]

Experimental Protocols
The biological activities of Tomentosin have been elucidated through various in vitro

experiments. The following sections provide detailed methodologies for key assays cited in the

literature.

Cell Viability and Cytotoxicity Assay (XTT Assay)
This protocol is used to determine the effect of Tomentosin on the viability of cancer cells,

allowing for the calculation of IC₅₀ values.

Cell Seeding: Cancer cell lines (e.g., HCT 116, HT-29) are cultured in appropriate media and

conditions. Cells are then harvested, counted, and seeded into 96-well microplates at a
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predetermined density (e.g., 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for

cell attachment.[1]

Tomentosin Treatment: A stock solution of Tomentosin is prepared in a suitable solvent like

DMSO. A series of dilutions are made to achieve the desired final concentrations (e.g., 2.5 to

50 µM). The culture medium is removed from the wells and replaced with medium containing

the various concentrations of Tomentosin. Control wells receive medium with the vehicle

(DMSO) only. The plates are then incubated for specific time periods (e.g., 24, 48, 72 hours).

[1]

XTT Reagent Addition: Following the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-

5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture is prepared and added to

each well according to the manufacturer's instructions. The plates are incubated for an

additional period (typically 2-4 hours) to allow for the conversion of the XTT reagent into a

formazan product by metabolically active cells.

Data Acquisition and Analysis: The absorbance of the formazan product is measured using a

microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is

calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by

plotting cell viability against the logarithm of Tomentosin concentration and fitting the data to

a dose-response curve.[1]

Western Blot Analysis for Signaling Protein Expression
This protocol is employed to investigate how Tomentosin affects the expression and

phosphorylation levels of key proteins within signaling pathways like NF-κB and MAPK.[8][9]

Cell Lysis and Protein Extraction: Cells are treated with Tomentosin as described above.

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed

using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase

inhibitors. The cell lysate is centrifuged to pellet cellular debris, and the supernatant

containing the total protein is collected.

Protein Quantification: The total protein concentration in each sample is determined using a

protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for

each sample.
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SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each

sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to

a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or

bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody

binding. The membrane is then incubated with primary antibodies specific to the target

proteins (e.g., p65, IκBα, p-p38, p-JNK, total p38, total JNK) overnight at 4°C.[8][9]

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody. The protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The

intensity of the bands is quantified using densitometry software, often normalized to a

loading control protein like β-actin or GAPDH.[6]

Visualization of Molecular Signaling Pathways
Tomentosin exerts its anti-inflammatory and anti-cancer effects by modulating key cellular

signaling pathways. One of its notable mechanisms is the inhibition of the TLR4/NLRP3

inflammasome pathway, which plays a critical role in inflammation.[4]
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Caption: Inhibition of the TLR4/NLRP3 Inflammasome Pathway by Tomentosin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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